molecular formula C12H12F3N B1669543 CP-601927 CAS No. 357425-02-6

CP-601927

Cat. No.: B1669543
CAS No.: 357425-02-6
M. Wt: 227.22 g/mol
InChI Key: RNOBTWYQAWEZHH-JGVFFNPUSA-N
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Description

CP-601927 (PF-03463275) is a synthetic organic compound developed as a high-affinity, brain-penetrant partial agonist targeting the α4β2 nicotinic acetylcholine receptor (nAChR). It exhibits a Ki of 1.2 nM and EC50 of 2.6 μM at α4β2 nAChR, with >100-fold selectivity over α3β4 and α7 subtypes . Preclinically, it demonstrated antidepressant-like effects in murine models at subcutaneous doses of 0.125–1.5 mg/kg, reducing immobility time in the forced swim test without altering locomotor activity . However, in Phase II clinical trials (NCT01098240), this compound failed to show significant efficacy as an adjunct to antidepressant therapy and was discontinued .

Preparation Methods

The synthesis of CP-601927 involves several steps, starting with the preparation of the core benzazepine structure. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

CP-601927 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

CP-601927 belongs to a class of α4β2 nAChR partial agonists investigated for neuropsychiatric disorders. Key analogs and competitors include varenicline , cytisine , ABT-418 , ABT-089 , dianicline , and CP-601932 . Below is a detailed comparison:

Table 1: Pharmacological and Clinical Profiles of α4β2 nAChR Ligands

Compound Target Affinity (Ki/EC50) Agonist Activity Antagonist Activity Clinical Efficacy Development Status
This compound α4β2: Ki=1.2 nM; EC50=2.6 μM Partial (low intrinsic efficacy) Minimal Lower efficacy than NRT; Phase II terminated Discontinued (2013)
Varenicline α4β2: Ki=0.11 nM; EC50=2.3 μM Partial agonist Competitive antagonist FDA-approved for smoking cessation; OR=3.1 Marketed (Chantix®)
Cytisine α4β2: Ki=0.5 nM; EC50=3.8 μM Partial agonist Weak Moderate efficacy (OR=1.6 vs. placebo) Approved in Europe (Tabex®)
ABT-418 α4β2: Ki=2.5 nM; EC50=35 μM Full agonist None Inactive in smoking cessation trials Discontinued
ABT-089 α4β2: Ki=16.7 nM; EC50=1.3 μM Partial agonist None Inactive in ADHD trials Discontinued
CP-601932 α4β2: Ki=21 nM; α3β4: Ki=21 nM Partial agonist None Reduces ethanol consumption in rodents Preclinical

Key Findings

Mechanistic Differences :

  • This compound’s low intrinsic efficacy at α4β2 nAChR (<50% of maximal acetylcholine response) limits receptor activation and downstream therapeutic effects, unlike varenicline, which combines partial agonism with competitive antagonism to block nicotine binding .
  • CP-601932 , a stereoisomer of this compound, shows dual affinity for α4β2 and α3β4 nAChRs but lacks clinical development due to ambiguous efficacy in mood disorders .

Behavioral and Clinical Outcomes: In the chronic novelty stress model, this compound increased latency to eat in mice, contrasting with cytisine and 3-(2-pyridinyl)cytisine, which reduced latency . This suggests divergent effects on anxiety-related pathways. Clinical trials for smoking cessation highlighted that varenicline and cytisine achieve higher odds ratios (OR=3.1 and 1.6, respectively) by desensitizing α4β2/α6β2* nAChRs, whereas this compound’s weak desensitization contributed to its failure .

Structural and Functional Analogues: Dianicline and ABT-089, like this compound, showed insufficient α4β2 antagonism to compete with nicotine, resulting in poor clinical outcomes .

Critical Analysis of Discrepancies

  • Preclinical vs. Clinical Efficacy : While this compound showed promise in rodent depression models, its low agonist efficacy and inability to desensitize α4β2 nAChRs sufficiently likely explain its clinical failure .

Biological Activity

CP-601927 is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), developed primarily for its potential therapeutic effects in various central nervous system (CNS) disorders, including major depressive disorder (MDD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, research findings, and implications for clinical use.

This compound acts as a partial agonist at the α4β2 nAChR, which plays a crucial role in modulating neurotransmitter release and influencing mood regulation. By binding to these receptors, this compound can enhance dopaminergic activity in the mesolimbic pathway, which is associated with reward and pleasure, potentially alleviating symptoms of depression and anxiety .

Pharmacological Profile

The pharmacological profile of this compound has been evaluated through various preclinical and clinical studies. Notable findings include:

  • Efficacy in Animal Models : In forced swim tests (FST), this compound significantly reduced immobility time across multiple doses (0.25 mg/kg to 1.5 mg/kg), indicating an antidepressant-like effect. The data suggest a dose-dependent response with statistical significance at all tested doses compared to saline controls .
  • Behavioral Effects : In novelty-suppressed feeding tests, this compound increased the time to the first feeding episode, suggesting anxiolytic properties. However, it did not significantly reduce overall food intake in home cage settings .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. A study involving juvenile rats reported no significant adverse effects on learning, memory, or reproductive capacity. However, transient reductions in body weight were observed at higher doses (3 mg/kg), alongside the death of two males receiving this dose . These findings indicate a need for cautious dose management in potential clinical applications.

Clinical Trials

Clinical investigations have explored the efficacy of this compound as an adjunct treatment for MDD. A notable trial indicated that while this compound was generally well-tolerated, it did not demonstrate sufficient efficacy to warrant further development as a standalone antidepressant therapy . The compound's mechanism was hypothesized to involve modulation of monoamine neurotransmitter release, which aligns with its action on nAChRs.

Comparative Efficacy

The following table summarizes key findings from studies evaluating the biological activity of this compound against control groups:

Study Test Dose (mg/kg) Effect Statistical Significance
Rabenstein et al. (2010) Forced Swim Test0.25 - 1.5Reduced immobility timep < 0.0001
Rabenstein et al. (2010) Novelty-Suppressed Feeding1.0 - 1.5Increased time to first feedp < 0.01
Campion et al. (2011) General Toxicity Assessment3Transient weight loss; no long-term effectsNot significant

Case Studies

In clinical settings, this compound has been investigated for its potential in enhancing existing antidepressant therapies. However, outcomes have been mixed, leading to its discontinuation in some trials due to insufficient efficacy compared to placebo controls .

Properties

IUPAC Name

(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOBTWYQAWEZHH-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357425-02-6
Record name CP-601927
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-601927
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CP-601927
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI5LR1EU47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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